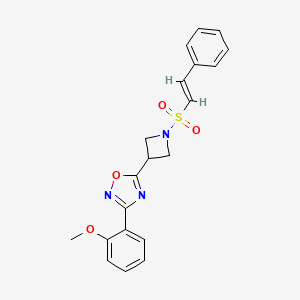

(E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(2-methoxyphenyl)-5-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-26-18-10-6-5-9-17(18)19-21-20(27-22-19)16-13-23(14-16)28(24,25)12-11-15-7-3-2-4-8-15/h2-12,16H,13-14H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOIWTLQFWHMDC-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-methoxyphenyl)-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial, anticancer, and neuroprotective properties.

Synthesis and Characterization

The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions. The synthetic pathway may include the reaction of azetidine derivatives with appropriate sulfonyl and phenolic groups. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole and azetidine moieties exhibit significant antimicrobial properties. For instance:

- In vitro Studies : The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. It demonstrated noteworthy antibacterial activity with inhibition zones ranging from 10 mm to 31 mm at varying concentrations (1 mg/mL to 250 mg/mL) .

- Mechanism of Action : The antimicrobial activity is hypothesized to arise from the disruption of bacterial cell membranes due to the presence of phenolic groups in the structure, which may enhance membrane permeability and lead to cell lysis .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

- Cell Line Studies : In vitro assays revealed that this compound exhibited cytotoxic effects against several human cancer cell lines. The IC50 values were determined through MTT assays, indicating a dose-dependent response .

- Mechanism Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved.

Neuroprotective Activity

Emerging research suggests that azetidine derivatives may possess neuroprotective properties:

- Neuroprotection Studies : In models of neurodegeneration, this compound was shown to protect neuronal cells from oxidative stress-induced damage .

- Potential Applications : These findings open avenues for further exploration in treating neurodegenerative diseases.

Data Summary

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Antibacterial Efficacy : A study demonstrated that a related azetidine derivative showed enhanced antibacterial activity compared to traditional antibiotics, suggesting a potential role in overcoming antibiotic resistance .

- Cancer Treatment Trials : Preliminary trials involving azetidine analogs have reported promising results in reducing tumor size in animal models .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

The 1,2,4-oxadiazole scaffold is highly versatile, with substituents dictating physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group in the target compound (electron-donating) contrasts with 4-nitrophenyl (electron-withdrawing) in analog , affecting dipole moments and π-π stacking interactions.

- Sulfonyl vs. Vinyl/Thio Groups : The styrylsulfonyl-azetidine moiety in the target compound introduces hydrogen-bond acceptor capacity, unlike vinyl or thio substituents (e.g., compound 1b in ), which prioritize hydrophobic interactions.

LogP and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.